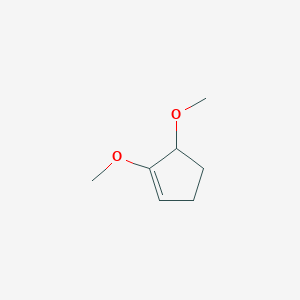
1,5-Dimethoxycyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxycyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the cyclopentene ring at the 1 and 5 positions. The molecular formula for this compound is C7H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxycyclopent-1-ene can be synthesized through various organic reactions. One common method involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst to form the corresponding dimethoxy derivative. The reaction conditions typically include:
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures around 50-70°C.
Solvent: Methanol as both the reactant and solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxycyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclopentane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of 1,5-dimethoxycyclopentane.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
1,5-Dimethoxycyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxycyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylcyclopent-1-ene: Similar structure but with methyl groups instead of methoxy groups.
Cyclopentene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxycyclopent-1-ene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness
1,5-Dimethoxycyclopent-1-ene is unique due to the presence of methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The methoxy groups also influence its solubility and interaction with biological targets, making it distinct from other cyclopentene derivatives.
Properties
CAS No. |
61860-73-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1,5-dimethoxycyclopentene |
InChI |
InChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h4,7H,3,5H2,1-2H3 |
InChI Key |
AEEARSPWTPKKPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


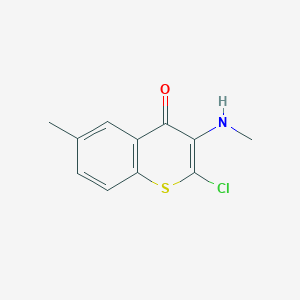
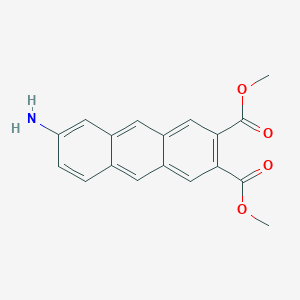
![2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)-](/img/structure/B14568006.png)
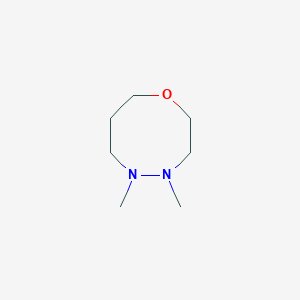
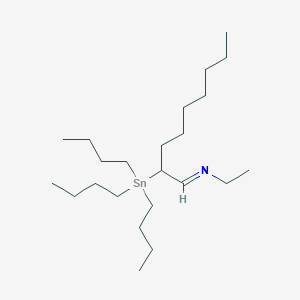
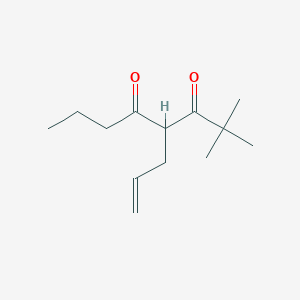


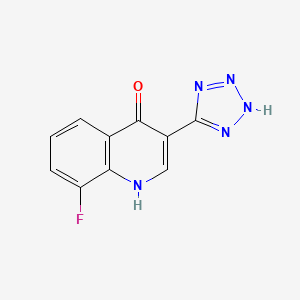

![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)



